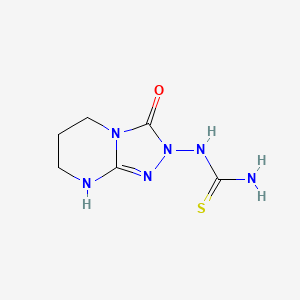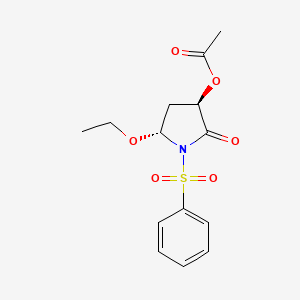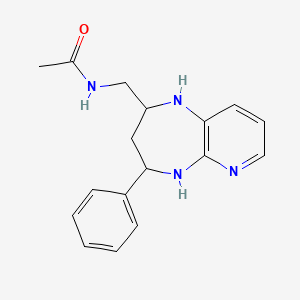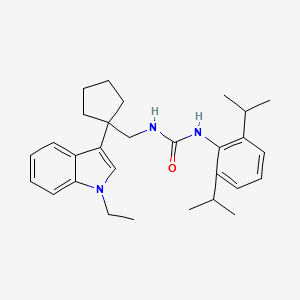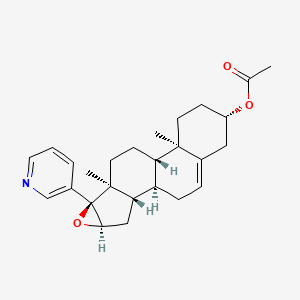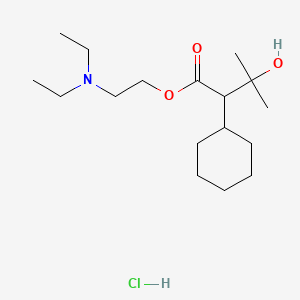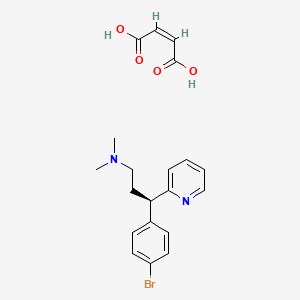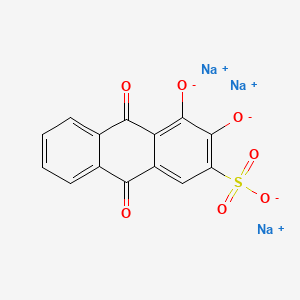
2-(beta-Morpholinoethyl)pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(β-Morpholinoethyl)pyridine dihydrochloride: ND-16 , is a chemical compound with the following properties:
Common Name: 2-(β-Morpholinoethyl)pyridine dihydrochloride
Systematic Name: 2-(BETA-MORPHOLINOETHYL)PYRIDINE DIHYDROCHLORIDE
Molecular Formula: C₁₁H₁₆N₂O·2ClH
Molecular Weight: 265.18 g/mol
ChemSpider ID: 2284601
Preparation Methods
The synthetic routes for ND-16 involve the reaction of 2-(β-morpholinoethyl)pyridine with hydrochloric acid. The industrial production methods typically follow established protocols for organic synthesis. The compound can be obtained through efficient and mild procedures.
Chemical Reactions Analysis
ND-16 can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the morpholinoethyl group.
Reduction Reactions: Reduction of the pyridine ring can yield different products.
Complexation Reactions: ND-16 can form coordination complexes with metal ions.
Common reagents used in these reactions include reducing agents (such as sodium borohydride), acids, and metal catalysts (e.g., palladium complexes). The major products formed depend on the specific reaction conditions.
Scientific Research Applications
ND-16 finds applications in several scientific fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Studied for its pharmacological properties.
Industry: Employed in the preparation of other compounds.
Mechanism of Action
The exact mechanism by which ND-16 exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
ND-16 stands out due to its unique combination of a pyridine ring and a morpholinoethyl group. Similar compounds include other pyridine derivatives and morpholine-containing molecules.
Remember that ND-16’s applications and properties may continue to evolve as research progresses
Properties
CAS No. |
51794-20-8 |
|---|---|
Molecular Formula |
C11H18Cl2N2O |
Molecular Weight |
265.18 g/mol |
IUPAC Name |
4-(2-pyridin-2-ylethyl)morpholine;dihydrochloride |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-2-5-12-11(3-1)4-6-13-7-9-14-10-8-13;;/h1-3,5H,4,6-10H2;2*1H |
InChI Key |
KGFRYMTVAGBTBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC2=CC=CC=N2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


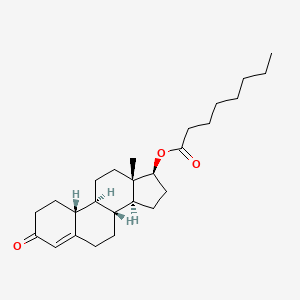
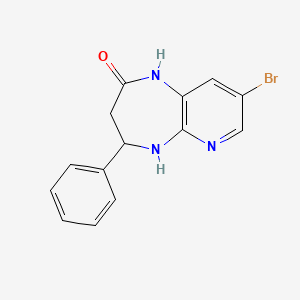
![6,7-Dichloro-2-(5,7-dichloro-4-methyl-3-oxobenzo[B]thien-2(3H)-ylidene)-1,2-dihydro-3H-indol-3-one](/img/structure/B12767993.png)

